



Application Notes: Measuring Mitochondrial Calcium Uptake with MCU-i11

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Compound of Interest		
Compound Name:	MCU-i11	
Cat. No.:	B1675979	Get Quote

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Introduction

Mitochondrial calcium (Ca²⁺) homeostasis is a critical regulator of cellular physiology and pathophysiology. The influx of Ca²⁺ into the mitochondrial matrix, primarily mediated by the mitochondrial calcium uniporter (MCU) complex, stimulates ATP production but can also trigger cell death pathways when overloaded.[1] The MCU complex is a multi-protein channel in the inner mitochondrial membrane responsible for Ca²⁺ uptake.[1][2] Its activity is finely tuned by regulatory subunits, including MICU1, which acts as a gatekeeper, preventing Ca²⁺ uptake at low cytosolic concentrations and promoting it at higher concentrations.[2][3]

MCU-i11 is a small molecule inhibitor that negatively regulates the MCU complex.[4] It specifically targets the MICU1 subunit, stabilizing the closed state of the channel and thereby reducing mitochondrial Ca^{2+} uptake.[5][6] This makes **MCU-i11** a valuable pharmacological tool for studying the physiological and pathological roles of mitochondrial Ca^{2+} signaling. Unlike some other MCU inhibitors, **MCU-i11** does not significantly alter the mitochondrial membrane potential ($\Delta\Psi$ m) or cytosolic Ca^{2+} transients at effective concentrations, highlighting its specificity.[5] Its inhibitory action is dependent on the presence of MICU1.[5]

These application notes provide detailed protocols for utilizing **MCU-i11** to measure and inhibit mitochondrial Ca²⁺ uptake in both isolated mitochondria and intact or permeabilized cells.



Mechanism of Action of MCU-i11

MCU-i11 exerts its inhibitory effect by binding to MICU1, a crucial regulatory component of the MCU complex.[6][7] This interaction enhances the gatekeeping function of MICU1, making it more difficult for the MCU channel to open in response to elevated cytosolic Ca²⁺ levels.[5] Consequently, the influx of Ca²⁺ into the mitochondrial matrix is attenuated. The effectiveness of **MCU-i11** is influenced by the concentration of extramitochondrial Ca²⁺ and the relative abundance of MICU1.[5]

Data Presentation: Quantitative Analysis of MCU-i11 Inhibition

The inhibitory potency of **MCU-i11** has been characterized in various experimental systems. The following table summarizes key quantitative data.



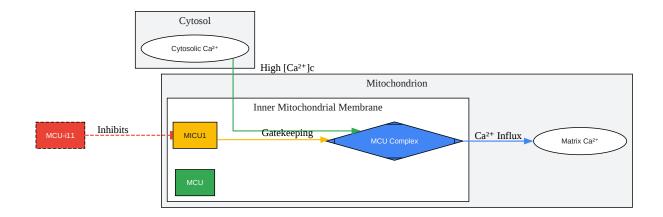
Experiment al System	Cell/Tissue Type	MCU-i11 Concentrati on	Effect	IC50	Reference
Permeabilize d Cells	HEK293T	10 μΜ	Almost complete inhibition of mitochondrial Ca²+ uptake at ~4 µM extramitocho ndrial [Ca²+]	1-3 μΜ	[5]
Intact Cells	HeLa (histamine- stimulated)	10 μΜ	Partial attenuation of the mitochondrial Ca ²⁺ signal	3-10 μΜ	[5]
Isolated Mitochondria	Liver (at 4 μM extramitocho ndrial [Ca²+])	Various	~70% maximal inhibition	Not specified	[5]
Isolated Mitochondria	Liver (at 16 μΜ extramitocho ndrial [Ca²+])	Various	~17% maximal inhibition	Not specified	[5]
Isolated Mitochondria	Heart (at 4 μΜ extramitocho ndrial [Ca²+])	Various	~40% maximal inhibition	Not specified	[5]
Isolated Mitochondria	Heart (at 16 μΜ extramitocho ndrial [Ca²+])	Various	~16% maximal inhibition	Not specified	[5]



Intact Cells	Mouse Embryonic Fibroblasts	10 μΜ	Reduction of mitochondrial Ca ²⁺ uptake	Not specified	[4]
Skeletal Muscle Fibers	Mouse	10 μΜ	Reduction of mitochondrial Ca ²⁺ uptake	Not specified	[7]

Signaling Pathway and Experimental Workflow

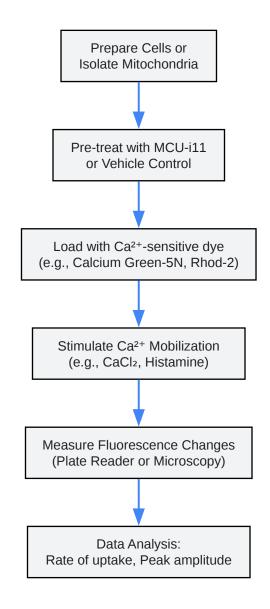
The following diagrams illustrate the mitochondrial calcium uptake pathway and a general workflow for experiments using **MCU-i11**.



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Caption: Mitochondrial Ca²⁺ uptake pathway and MCU-i11 inhibition.





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